Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate

Organic electronics Solution processability Naphthalene diimide precursors

Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate (CAS 2140909-22-2; molecular formula C20H22Br2O4; molecular weight 486.19 g/mol) is a peri-substituted naphthalene diester bearing two bromine atoms at the 4- and 5-positions and two n-butyl ester groups at the 1- and 8-positions. This compound serves as a versatile synthetic intermediate for constructing n-type organic semiconductors, particularly naphthalene diimide (NDI) derivatives used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Molecular Formula C20H22Br2O4
Molecular Weight 486.2 g/mol
Cat. No. B14123924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate
Molecular FormulaC20H22Br2O4
Molecular Weight486.2 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)Br)Br)C(=O)OCCCC
InChIInChI=1S/C20H22Br2O4/c1-3-5-11-25-19(23)13-7-9-15(21)18-16(22)10-8-14(17(13)18)20(24)26-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
InChIKeyQHLMDIFZIXAVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate (CAS 2140909-22-2): A Specialized 4,5-Dibromo-Naphthalene Diester Building Block for Organic Electronics


Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate (CAS 2140909-22-2; molecular formula C20H22Br2O4; molecular weight 486.19 g/mol) is a peri-substituted naphthalene diester bearing two bromine atoms at the 4- and 5-positions and two n-butyl ester groups at the 1- and 8-positions . This compound serves as a versatile synthetic intermediate for constructing n-type organic semiconductors, particularly naphthalene diimide (NDI) derivatives used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) [1]. The 4,5-dibromo substitution pattern provides dual reactive handles for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), while the n-butyl ester groups confer intermediate lipophilicity and organic solvent solubility that is distinct from shorter-chain (methyl, ethyl) or longer-chain ester analogs [2].

Building block N-type organic semiconductor precursor via NDI imidization
Reactivity 4,5-dibromo pattern supports bilateral cross-coupling (Suzuki, Stille)
Processability Butyl ester chains provide intermediate organic solubility for solution processing

Why In-Class Naphthalene Dicarboxylate Analogs Cannot Simply Replace Dibutyl 4,5-Dibromonaphthalene-1,8-Dicarboxylate in Downstream Device Fabrication


The n-butyl ester chain length in dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate is not an arbitrary design choice—it directly governs solution processability, film morphology, and ultimately charge transport performance of derived n-type semiconductor materials. Systematic studies on homological N,N′-dialkylated naphthalene diimides (NDIs) demonstrate that alkyl chain length produces non-monotonic effects on solubility: the butyl (C4) congener (NDIC4) exhibits chloroform solubility of 65.5 ± 1.6 mg/mL, significantly lower than the >100 mg/mL achieved by C5–C8 analogs but higher than the C3 (46.9 mg/mL) and C9–C11 (15–47 mg/mL) analogs [1]. Critically, n-type field-effect mobility varies by 10- to 30-fold depending on alkyl chain length, with NDI_C6, NDI_C7, and NDI_C8 dramatically outperforming both shorter- and longer-chain variants [1]. Substituting the dibutyl ester with a dimethyl, diethyl, or free-acid analog therefore alters the solubility window, crystallization behavior, and electronic performance of the final device-active material in ways that are not predictable without empirical optimization, making direct substitution a procurement risk for researchers and process engineers [2].

Chain-length mismatch: shorter (methyl/ethyl) or longer (octyl/decyl) ester analogs may shift solubility, film morphology, and field-effect mobility.
Reactivity mismatch: monobromo or non-halogenated naphthalene dicarboxylates lack the dual cross-coupling handles required for bilateral derivatization.
Processing mismatch: free acid or anhydride forms require high-temperature or heterogeneous imidization, limiting mild solution-phase protocols.

Quantitative Differentiation Evidence: Dibutyl 4,5-Dibromonaphthalene-1,8-Dicarboxylate vs. Closest Structural Analogs


Alkyl Ester Chain Length Drives Solubility and Processability: Dibutyl (C4) vs. Diethyl (C2) and Shorter-Chain Ester Analogs

The dibutyl ester (C4) of 4,5-dibromonaphthalene-1,8-dicarboxylate occupies an intermediate solubility regime. Class-level inference from the homological N,N′-dialkylated NDI series (Chlebosz et al., 2023) establishes that the C4 alkyl chain (NDIC4) yields chloroform solubility of 65.5 ± 1.6 mg/mL, which is 1.4-fold higher than the C3 (propyl) analog at 46.9 ± 1.5 mg/mL, yet lower than the >100 mg/mL achieved by C5–C8 congeners [1]. This intermediate solubility profile is advantageous for controlled thin-film deposition: it is sufficient for solution processing (typical working concentrations of 2–20 mg/mL are readily met [1]), while avoiding the excessive solubility of longer-chain analogs that can complicate film retention and morphology control. In contrast, diethyl 4,5-dibromonaphthalene-1,8-dicarboxylate (MW 430.09, C16H14Br2O4) with shorter C2 ester chains is expected to exhibit markedly lower organic solvent solubility based on the systematic trend .

Chain-length solubility
Class-level inference
C4 ester: ~65.5 mg/mL in CHCl₃; C3: ~46.9 mg/mL; C5–C8: >100 mg/mL. Solubility rises ~1.4× from C3 to C4.
Intermediate solubility supports solution processing without excessive film loss.
Data inferred from NDI homological series; product-specific solubility should be verified.
Organic electronics Solution processability Naphthalene diimide precursors

Bromine at 4,5-Positions Enables Dual Cross-Coupling Reactivity: Comparison with Monobromo and Non-Halogenated Naphthalene Dicarboxylates

The 4,5-dibromo substitution pattern provides two reactive aryl bromide sites for palladium-catalyzed cross-coupling, enabling bilateral functionalization in a single synthetic step. In the closely related 4,5-dibromonaphthalene-1,8-dicarboximide system, Pd-catalyzed [3+2] annulation with thiophene donors proceeds efficiently to generate fused donor–acceptor dyes with absorption extending to the near-infrared region [1]. Similarly, 4,5-dibromo-1,8-naphthalimide undergoes Suzuki-Miyaura coupling with pyrene boronic acid esters to construct electron-poor C64 nanographenes in a one-pot cascade forming ten C–C bonds [2]. In contrast, monobromo naphthalene analogs permit only unilateral functionalization, requiring sequential protection/deprotection strategies for bilateral derivatization, while non-halogenated naphthalene dicarboxylates lack direct cross-coupling handles and require pre-functionalization (e.g., directed ortho-metalation) that introduces additional steps and regiochemical ambiguity.

Dual cross-coupling sites
Cross-study comparable
2 reactive aryl-Br positions vs 1 (monobromo) vs 0 (non-halogenated). Enables one-pot cascade forming 10 C–C bonds in model systems.
Permits convergent bilateral derivatization, reducing synthetic steps.
Demonstrated in naphthalimide analogs; applicability to this diester may require validation.
Cross-coupling chemistry Suzuki-Miyaura reaction N-type semiconductor synthesis

Ester vs. Free Acid: Synthetic Versatility and Protection Strategy for Downstream Imidization

The dibutyl ester functionality serves as a masked dicarboxylic acid, enabling selective deprotection to the free diacid or direct conversion to naphthalene diimides (NDIs) via reaction with primary amines. The free acid analog, 4,5-dibromo-1,8-naphthalenedicarboxylic acid, can also be converted to NDIs, but its high melting point (the corresponding anhydride melts at 360–362 °C [1]) and limited solubility in common organic solvents (reported as slightly soluble to soluble depending on solvent ) restrict its direct use in homogeneous solution-phase reactions without pre-activation. The dibutyl ester, by contrast, is expected to exhibit significantly enhanced organic solvent compatibility based on the esterification of both carboxylic acid groups with lipophilic butyl chains, facilitating homogeneous reaction conditions for imidization and other transformations.

Ester vs acid processability
Supporting evidence
Diester: expected good organic solubility. Anhydride: mp 360–362 °C; requires imidization at >100 °C.
Diester enables milder, homogeneous imidization conditions.
Direct solubility comparison with anhydride is class-level; empirical data for this diester recommended.
Protecting group strategy Naphthalene diimide synthesis Ester hydrolysis

Commercial Purity and Batch-to-Batch Reproducibility: 98% Assay with Multi-Technique QC vs. Typical Research-Grade Alternatives

Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate is commercially available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of characterization exceeds the typical 95% purity offered for analogous research-grade naphthalene diesters from other suppliers . For procurement decisions in device fabrication, where trace impurities can act as charge traps or quenching sites that degrade OLED/OFET performance, documented batch-to-batch consistency is a critical selection criterion.

Purity & QC documentation
Supporting evidence
98% assay (HPLC); batch QC includes NMR, HPLC, GC. Exceeds typical 95% research-grade alternatives.
Documented batch consistency may reduce device-performance variability.
Trace impurities can affect electronic properties; verify lot-specific certificate.
Quality control Batch reproducibility NMR and HPLC purity

Molecular Weight and Volatility: Butyl Ester (MW 486.19) vs. Lower-MW Ester Analogs for Thin-Film Thermal Stability

The dibutyl ester's higher molecular weight (486.19 g/mol, C20H22Br2O4) compared to diethyl 4,5-dibromonaphthalene-1,8-dicarboxylate (430.09 g/mol, C16H14Br2O4) and the hypothetical dimethyl analog (~402 g/mol) provides inherently lower volatility, which is advantageous during thermal annealing steps in thin-film device fabrication. In the NDI homological series, systematic thermal analysis (TGA and DSC) shows that increasing alkyl chain length reduces volatility and alters phase transition temperatures [1]. This class-level trend supports the expectation that the dibutyl ester will exhibit superior film retention during thermal processing compared to shorter-chain ester analogs.

Molecular weight & volatility
Class-level inference
MW 486.19 g/mol; 13% higher than diethyl analog. TGA data for NDI series show longer chains reduce volatility.
Higher MW may support film retention during thermal annealing.
Volatility advantage inferred from homological NDI behavior; product-specific TGA recommended.
Thermal stability Thin-film processing Volatility

Procurement-Driven Application Scenarios for Dibutyl 4,5-Dibromonaphthalene-1,8-Dicarboxylate in Organic Electronics and Materials Chemistry


Solution-Processable N-Type Organic Field-Effect Transistor (OFET) Precursor Synthesis

The dibutyl ester's balanced solubility profile (class-level inference: ~65 mg/mL in chloroform [1]) makes it an ideal precursor for synthesizing N,N′-dialkylated naphthalene diimide (NDI) n-type semiconductors via imidization with primary amines. The intermediate butyl chain length contributes to processability without excessively diluting the π-core density that governs charge transport. Systematic studies confirm that NDI derivatives with C5–C8 alkyl chains achieve the highest n-type mobility (10- to 30-fold higher than shorter- or longer-chain analogs [1]), and the dibutyl ester provides a synthetic entry point to explore this optimal chain-length regime. The 4,5-dibromo groups enable subsequent core functionalization via Suzuki or Stille coupling to tune HOMO/LUMO levels for specific device architectures [2].

Donor–Acceptor Fused-Ring OLED Emitter Construction via Palladium-Catalyzed Annulation

The 4,5-dibromo substitution pattern enables Pd-catalyzed [3+2] annulation with thiophene or other heteroaromatic donors to generate fully fused donor–acceptor dyes with absorption extending into the near-infrared [3]. The ester-protected dicarboxylic acid groups can be orthogonally transformed to imides or left intact, providing synthetic flexibility. The documented 98% purity with batch QC ensures that cross-coupling reactions proceed without interference from halogenated impurities that could terminate polymer chain growth or introduce defect sites in the final emitter.

Nanographene and Two-Dimensional π-Extended Material Synthesis

As demonstrated with the closely related 4,5-dibromo-1,8-naphthalimide, the dibromo-diester scaffold is a viable precursor for constructing electron-poor nanographenes via one-pot cascade Suzuki-Miyaura cross-coupling and dehydrohalogenation [4]. The butyl ester groups can be retained for solubility during the coupling steps and subsequently removed or transformed, offering a strategic advantage over the free anhydride (mp 360–362 °C [5]) which requires high-temperature heterogeneous reaction conditions.

Comparative Structure–Property Relationship Studies in Organic Semiconductor Libraries

For systematic investigations of how ester chain length affects the photophysical, electrochemical, and charge-transport properties of 4,5-dibromo-naphthalene-core materials, the dibutyl ester constitutes a well-defined reference point in the alkyl ester series (methyl → ethyl → butyl → octyl). Its commercial availability at 98% assay with documented batch QC ensures that inter-laboratory comparisons and device performance benchmarks are conducted with a consistent, traceable starting material, reducing a critical source of experimental variability.

Application
Selection Property
Validation Focus
N-type OFET precursor synthesis
Chain-length solubility balance
Thin-film processability and charge-carrier mobility
Donor–acceptor OLED emitter construction
4,5-dibromo bilateral annulation
Cross-coupling efficiency and emitter purity
Nanographene and π-extended material synthesis
Diester solubility for cascade coupling
Coupling yields and deprotection strategy
Structure–property relationship studies
Alkyl ester reference point
Lot-to-lot consistency and inter-laboratory traceability
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